molecular formula C21H23ClFNO3 B134418 Haloperidol N-Oxide CAS No. 150214-94-1

Haloperidol N-Oxide

Cat. No. B134418
M. Wt: 391.9 g/mol
InChI Key: LDKZFGVWYVWUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haloperidol is a well-known antipsychotic medication used primarily for the treatment of schizophrenia and other psychotic disorders. It functions as a dopamine receptor antagonist and has been a cornerstone in the management of psychosis for many years. The drug has been extensively studied for its pharmacological effects, metabolism, and potential for causing adverse effects, including oxidative stress and neurotoxicity .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of Haloperidol N-Oxide, they do provide insights into the metabolism of haloperidol. Haloperidol undergoes extensive metabolism in the body, and understanding its metabolic pathways is crucial for both improving its therapeutic efficacy and minimizing its side effects .

Molecular Structure Analysis

The molecular structure of haloperidol is key to its function as a dopamine receptor antagonist. The structure-activity relationship of haloperidol has been well-studied, and it is known that its potency is largely due to its ability to cross the blood-brain barrier and bind to dopamine receptors, thereby modulating neurotransmission .

Chemical Reactions Analysis

Haloperidol has been shown to induce oxidative stress in various cell types. It increases intracellular peroxides and decreases intracellular glutathione levels, leading to cell death. Antioxidants such as vitamin E can inhibit these oxidative effects, suggesting that haloperidol's cytotoxicity is mediated through the generation of reactive oxygen species . Additionally, haloperidol can inhibit neuronal nitric oxide synthase activity, which may affect neuronal functions and contribute to its neuroleptic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of haloperidol contribute to its biological activity and pharmacokinetics. It is known to induce calcium ion influx via L-type calcium channels in hippocampal cells, which increases susceptibility to oxidative stress . Haloperidol also targets lysosomal ferrous ions, which may play a role in preventing oxytosis/ferroptosis, a type of cell death associated with oxidative damage .

Relevant Case Studies

Several studies have explored the effects of haloperidol on cellular models. For instance, haloperidol-induced oxidative toxicity in clonal hippocampal cells can be suppressed by antioxidants, which protect against cell death . Chronic administration of haloperidol has been linked to increased neuronal nitric oxide synthase expression in rats, suggesting a role in the development of dopaminergic behavioral supersensitivity . In another study, haloperidol was found to cause cytoskeletal collapse in neuroblastoma cells through tau hyperphosphorylation induced by oxidative stress, which has implications for neurodevelopment . Moreover, haloperidol has been shown to have an antitumoral effect by increasing macrophage spreading and nitric oxide production in tumor-bearing mice .

Scientific Research Applications

Neurodevelopmental Studies

Haloperidol, a potent dopamine receptor antagonist, has been used in neurodevelopmental studies, particularly in relation to schizophrenia. Research by Negrete‐Díaz et al. (2010) explored the impact of neonatal ventral hippocampal lesions in rats, a model for schizophrenia-like behaviors, and the role of haloperidol in modulating nitric oxide (NO) levels in various brain regions (Negrete‐Díaz et al., 2010).

Oxidative Stress and Brain Health

Several studies have focused on the role of haloperidol in inducing oxidative stress in the brain. Polydoro et al. (2004) and Reinke et al. (2004) both found that haloperidol can lead to oxidative damage in various brain regions, highlighting its neurotoxic potential (Polydoro et al., 2004); (Reinke et al., 2004).

Impact on Movement Disorders

The role of haloperidol in movement disorders has been a significant area of research. Studies by Bishnoi et al. (2008) and others have investigated its impact on orofacial dyskinesia, a movement disorder, and its correlation with increased oxidative stress and inflammatory mediators in the brain (Bishnoi et al., 2008).

Neuropharmacological Effects

Research has also delved into haloperidol's effects on neuronal nitric oxide synthase expression, cytoskeletal collapse, and the molecular pathways it influences in the brain. Lau et al. (2003) and Benítez-King et al. (2010) have contributed to understanding these specific neuropharmacological aspects (Lau et al., 2003); (Benítez-King et al., 2010).

Development of Analogs

There's also research on developing analogs of haloperidol, like sila-haloperidol, to explore different pharmacological profiles and metabolic fates. Tacke et al. (2008) synthesized sila-haloperidol and compared its effects with traditional haloperidol (Tacke et al., 2008).

Calcium Ion Influx and Neuronal Fate

Research by Kim et al. (2006) indicated that haloperidol can induce calcium ion influx in hippocampal cells, influencing neuronal fate and increasing susceptibility to oxidative stress (Kim et al., 2006).

Drug Delivery Systems

Advancements in drug delivery systems using haloperidol have also been explored. Fahmy et al. (2017) developed haloperidol-loaded penetration enhancer-containing spanlastics for transdermal delivery (Fahmy et al., 2017).

Safety And Hazards

Haloperidol may result in a movement disorder known as tardive dyskinesia which may be permanent . Neuroleptic malignant syndrome and QT interval prolongation may occur, the latter particularly with IV administration . In older people with psychosis due to dementia, it results in an increased risk of death . When taken during pregnancy it may result in problems in the infant .

Future Directions

Two recent randomized, placebo-controlled trials assessed the efficacy and safety of haloperidol for the treatment of delirium in ICU patients: the Modifying the Impact of ICU-Associated Neurological Dysfunction-USA (MIND-USA) Study and the Agents Intervening against Delirium in the Intensive Care Unit (AID-ICU) trial . A Bayesian analysis of MIND-USA and examinations of long-term outcomes of the AID-ICU trial including 1-year mortality, health-related quality of life and cognitive measures along with future trials examining the effect of haloperidol on agitation and delirium severity will add important information to guide clinical decisions .

properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKZFGVWYVWUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473907
Record name Haloperidol N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloperidol N-Oxide

CAS RN

148406-51-3
Record name Haloperidol N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloperidol N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOPERIDOL N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Haloperidol N-Oxide
Reactant of Route 2
Reactant of Route 2
Haloperidol N-Oxide
Reactant of Route 3
Reactant of Route 3
Haloperidol N-Oxide
Reactant of Route 4
Haloperidol N-Oxide
Reactant of Route 5
Haloperidol N-Oxide
Reactant of Route 6
Haloperidol N-Oxide

Citations

For This Compound
9
Citations
JW Gorrod, J Fang - Xenobiotica, 1993 - Taylor & Francis
… The third metabolite was shown to be a neutral compound of unknown structure, which was not haloperidol N-oxide nor 4-hydroxy-4'-fluorobutyrophenone. In addition, HTP was …
Number of citations: 82 www.tandfonline.com
J Fang, JW Gorrod - Journal of Chromatography B: Biomedical Sciences …, 1993 - Elsevier
… These compounds included 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), haloperidol N-oxide (HNO), reduced haloperidol (RHAL), the 1,2,3,6_tetrahydropyridine analogue and its N…
Number of citations: 57 www.sciencedirect.com
J Fang, PH Yu - Psychopharmacology, 1995 - Springer
… Other metabolites of haloperidol, ie 4-(4-chlorophenyl)-4-hydroxypyridine (CPHP) and haloperidol N-oxide (HNO), as well as haloperidol itself possess negligible inhibitory effect on DA …
Number of citations: 37 link.springer.com
H Trabelsi, S Bouabdallah, K Bouzouita… - Journal of pharmaceutical …, 2002 - Elsevier
… -1-piperidinyl]-1-(4-hydroxyphenyl)-1-butanone, 4-[4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-(4-fluorophenyl)-1-butanone and both trans and cis isomers of haloperidol N-oxide …
Number of citations: 41 www.sciencedirect.com
S Ngamratanapaiboon… - Drug Discoveries & …, 2021 - jstage.jst.go.jp
Most studies of antipsychotic-therapies have highlighted the discrepancy between plasma and brain pharmacokinetics of antipsychotics, but how the drug changes through the blood …
Number of citations: 3 www.jstage.jst.go.jp
A Arnone, P Metrangolo, B Novo, G Resnati - Tetrahedron, 1998 - Elsevier
… Haloperidol N-Oxide 3k is one of the haioperidol metabolites: Tomlinson, AJ; Benson, LM; Johnson, KL; Nayior, SJ Chromatography, Biomed. Appl. 1993, 621, 239. …
Number of citations: 20 www.sciencedirect.com
NHH Heegaard, S Nilsson, NA Guzman - Journal of Chromatography B …, 1998 - Elsevier
Affinity capillary electrophoresis (ACE) is a broad term referring to the separation by capillary electrophoresis of substances that participate in specific or non-specific affinity interactions …
Number of citations: 271 www.sciencedirect.com
AJ Tomlinson, NA Guzman, S Naylor - researchgate.net
… mPC-CE electropherogram with analyte stacking of a mixture of (1) HP", (2) HTP (3) HAL, (4) RHAI, (5) haloparidol N-oxide (HNO), and (6) haloperidol N-oxide minus water (HTPNO) (…
Number of citations: 2 www.researchgate.net
P Calza, C Medana, C Baiocchi… - Current Analytical …, 2005 - ingentaconnect.com
… 1-piperidinyl]-1-(4hydroxyphenyl)-1-butanone, [4-] [4-(4-Chlorophenyl)-3,6dihydro-1(2H)-pyridinyl]-1-(4-fluorophenyl)-1-butanoneand both trans and cis isomers of haloperidol N-oxide …
Number of citations: 20 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.